Cas no 91527-90-1 ((3-methyl-4-nitrophenyl)hydrazine)

(3-methyl-4-nitrophenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- Hydrazine, (3-methyl-4-nitrophenyl)-

- (3-methyl-4-nitrophenyl)hydrazine

- SCHEMBL1828950

- (3-methyl-4-nitrophenyl)-hydrazine

- 91527-90-1

- 3-Methyl-4-nitrophenylhydrazine

- EN300-210660

- DTXSID40523208

- (3-Methyl-4-nitro-phenyl)-hydrazine

- LJZQXGVKYRUBFR-UHFFFAOYSA-N

-

- MDL: MFCD04108576

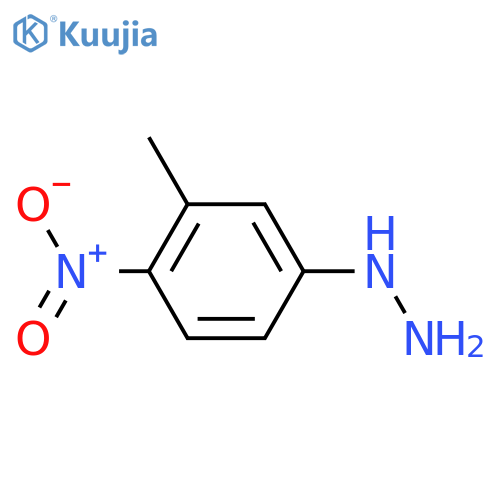

- インチ: InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3

- InChIKey: LJZQXGVKYRUBFR-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)NN)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 167.069476538g/mol

- どういたいしつりょう: 167.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 83.9Ų

(3-methyl-4-nitrophenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B498295-50mg |

(3-methyl-4-nitrophenyl)hydrazine |

91527-90-1 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Alichem | A250001145-1g |

3-Methyl-4-nitrophenylhydrazine |

91527-90-1 | 98% | 1g |

$1651.30 | 2023-08-31 | |

| Enamine | EN300-210660-0.05g |

(3-methyl-4-nitrophenyl)hydrazine |

91527-90-1 | 95% | 0.05g |

$69.0 | 2023-09-16 | |

| Aaron | AR006M2K-250mg |

Hydrazine, (3-methyl-4-nitrophenyl)- |

91527-90-1 | 95% | 250mg |

$230.00 | 2025-01-23 | |

| Enamine | EN300-210660-1g |

(3-methyl-4-nitrophenyl)hydrazine |

91527-90-1 | 95% | 1g |

$385.0 | 2023-09-16 | |

| Enamine | EN300-210660-10g |

(3-methyl-4-nitrophenyl)hydrazine |

91527-90-1 | 95% | 10g |

$1654.0 | 2023-09-16 | |

| 1PlusChem | 1P006LU8-100mg |

Hydrazine, (3-methyl-4-nitrophenyl)- |

91527-90-1 | 95% | 100mg |

$152.00 | 2025-02-21 | |

| 1PlusChem | 1P006LU8-1g |

Hydrazine, (3-methyl-4-nitrophenyl)- |

91527-90-1 | 95% | 1g |

$463.00 | 2025-02-21 | |

| Aaron | AR006M2K-1g |

Hydrazine, (3-methyl-4-nitrophenyl)- |

91527-90-1 | 95% | 1g |

$555.00 | 2025-01-23 | |

| TRC | B498295-250mg |

(3-methyl-4-nitrophenyl)hydrazine |

91527-90-1 | 250mg |

$ 320.00 | 2022-06-07 |

(3-methyl-4-nitrophenyl)hydrazine 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

(3-methyl-4-nitrophenyl)hydrazineに関する追加情報

Exploring the Chemical Properties and Applications of Hydrazine, (3-methyl-4-nitrophenyl)- (CAS No. 91527-90-1)

The compound Hydrazine, (3-methyl-4-nitrophenyl)- with CAS No. 91527-90-1 is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in chemical synthesis and materials science have further highlighted its importance, making it a subject of extensive research.

The molecular structure of Hydrazine, (3-methyl-4-nitrophenyl)- consists of a hydrazine group (-NHNH2) attached to a substituted phenyl ring. The substituents on the phenyl ring—a methyl group at the 3-position and a nitro group at the 4-position—contribute to its distinct chemical behavior. These groups influence the compound's reactivity, stability, and solubility, making it versatile for different chemical reactions. The presence of the nitro group introduces electron-withdrawing effects, which can enhance the reactivity of the hydrazine moiety under certain conditions.

Recent studies have explored the use of Hydrazine, (3-methyl-4-nitrophenyl)- in the synthesis of bioactive compounds. Researchers have reported its role as an intermediate in the preparation of various pharmaceutical agents, including anti-inflammatory and anticancer drugs. The ability of this compound to form stable bonds with other functional groups makes it an ideal building block for drug discovery programs. Moreover, its application in catalytic processes has been investigated, where it serves as a ligand or precursor in transition metal catalysis.

In terms of industrial applications, Hydrazine, (3-methyl-4-nitrophenyl)- has shown promise in polymer chemistry. Its ability to participate in condensation reactions has led to its use in the development of novel polymeric materials with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics industries.

The synthesis of Hydrazine, (3-methyl-4-nitrophenyl)- involves a multi-step process that typically begins with the preparation of the substituted phenylhydrazine derivative. Recent advancements in green chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have developed catalytic systems that reduce energy consumption and minimize waste generation during the synthesis process.

From a structural standpoint, Hydrazine, (3-methyl-4-nitrophenyl)- exhibits interesting electronic properties due to the conjugation between the hydrazine group and the aromatic ring. This conjugation not only influences its optical properties but also plays a crucial role in its reactivity towards electrophilic substitution reactions. Experimental studies have demonstrated that this compound can undergo various transformations under controlled conditions, leading to diverse product formations.

Another area where Hydrazine, (3-methyl-4-nitrophenyl)- has shown potential is in sensor technology. Its ability to interact with specific analytes makes it a candidate for designing selective sensors for environmental monitoring applications. Recent research has focused on integrating this compound into nanomaterial-based sensors to enhance sensitivity and selectivity.

In conclusion, Hydrazine, (3-methyl-4-nitrophenyl)- with CAS No. 91527-90-1 is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in drug discovery, materials science, and sensor technology. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

91527-90-1 ((3-methyl-4-nitrophenyl)hydrazine) 関連製品

- 71496-53-2(NA2 Glycan)

- 2002032-94-0((1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide)

- 58285-78-2(2-Methoxy-4-{(4-methylphenyl)aminomethyl}phenol)

- 2228909-69-9(2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde)

- 2413868-96-7(4-3-(4-azidobutoxy)propoxybutan-1-ol)

- 871979-98-5(1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid)

- 901248-01-9(1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline)

- 1251493-24-9(N'-hydroxy-4-methylcyclohexane-1-carboximidamide, Mixture of diastereomers)

- 2159638-20-5(2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol)

- 61-31-4(Sodium 2-(naphthalen-1-yl)acetate)